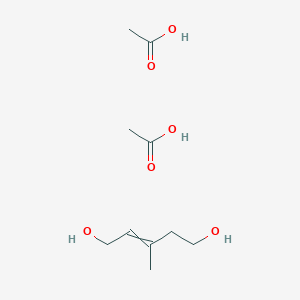

Acetic acid;3-methylpent-2-ene-1,5-diol

Description

Properties

CAS No. |

18273-38-6 |

|---|---|

Molecular Formula |

C10H20O6 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

acetic acid;3-methylpent-2-ene-1,5-diol |

InChI |

InChI=1S/C6H12O2.2C2H4O2/c1-6(2-4-7)3-5-8;2*1-2(3)4/h2,7-8H,3-5H2,1H3;2*1H3,(H,3,4) |

InChI Key |

JMMFNTVETXWZRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCO)CCO.CC(=O)O.CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylpent 2 Ene 1,5 Diol and Its Acetate Esters

Strategies for the Preparation of 3-Methylpent-2-ene-1,5-diol (B13737397)

The preparation of 3-methylpent-2-ene-1,5-diol, an unsaturated aliphatic diol, can be achieved through various synthetic routes. These methods encompass both long-established and newly developed techniques applicable to this class of compounds.

Conventional and Emerging Synthetic Routes to Unsaturated Aliphatic Diols

The synthesis of unsaturated aliphatic diols is a significant area of organic chemistry, with applications in polymer and pharmaceutical industries. wvu.edu Conventional methods often rely on multi-step procedures. wvu.edu A common approach is the dihydroxylation of alkenes to produce vicinal diols, or 1,2-diols. This can be achieved using reagents like osmium tetroxide or potassium permanganate (B83412) for syn-dihydroxylation, or through epoxidation followed by hydrolysis for anti-dihydroxylation. Another classical method involves the reduction of α,β-unsaturated ketones and aldehydes, where the carbonyl group is reduced to a hydroxyl group. For 1,3-diols, the aldol (B89426) condensation of ketones with formaldehyde (B43269) followed by reduction is a well-established industrial process. organic-chemistry.org The Prins reaction, which involves the reaction of an alkene with formaldehyde, also provides a route to 1,3-diols. organic-chemistry.org

Emerging synthetic routes are continually being developed to improve efficiency, selectivity, and sustainability. Metal-catalyzed reactions are at the forefront of these advancements. For instance, ruthenium-catalyzed hydrohydroxyalkylation allows for the C-C coupling of alkynes and vicinal diols to form β,γ-unsaturated α-hydroxyketones, which can be further transformed. nih.gov Another innovative approach is the conversion of 1-alkenes into 1,4-diols through an iridium-catalyzed C-H silylation of an unactivated δ-C(sp³)–H bond, followed by oxidation. nih.govrsc.org

Biocatalysis is also a rapidly growing field for the synthesis of diols. wvu.edu Enzymes, such as cytochrome P450 monooxygenases, are being explored for the selective oxyfunctionalization of C-H bonds to introduce hydroxyl groups. organic-chemistry.org These biocatalytic methods offer the potential for high selectivity and environmentally benign reaction conditions. wvu.edusynarchive.com

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Dihydroxylation of Alkenes | Addition of two hydroxyl groups across a double bond. | Well-established, good for vicinal diols. | Often requires stoichiometric and sometimes toxic reagents. |

| Reduction of Carbonyls | Reduction of ketones or aldehydes to alcohols. | Versatile, applicable to various carbonyl compounds. | May require multiple steps. |

| Aldol Condensation | Reaction of an enolate with a carbonyl compound. organic-chemistry.org | Good for 1,3-diols, industrially relevant. organic-chemistry.org | Can have selectivity issues. |

| Prins Reaction | Electrophilic addition of an aldehyde or ketone to an alkene. organic-chemistry.org | Forms 1,3-diols and other oxygenated compounds. organic-chemistry.org | Can be complex with side reactions. |

| Metal-Catalyzed C-H Oxidation/Silylation | Direct functionalization of C-H bonds. nih.govrsc.org | Atom-economical, can access novel structures. nih.govrsc.org | Catalyst cost and sensitivity can be a concern. nih.govrsc.org |

| Biocatalysis | Use of enzymes to catalyze reactions. wvu.eduorganic-chemistry.org | High selectivity, mild conditions, environmentally friendly. wvu.edusynarchive.com | Enzyme stability and cost can be limitations. synarchive.com |

Specific Approaches for 3-Methylpent-2-ene-1,5-diol

Several specific methods have been reported for the synthesis of 3-methylpent-2-ene-1,5-diol. A notable industrial advancement involves a one-step condensation reaction using isobutene and formaldehyde as starting materials, which can produce a mixture of 3-methylenepentane-1,5-diol (B15176536) and 3-methylpent-2-ene-1,5-diol with high yield and selectivity. wvu.edu

Other documented laboratory-scale syntheses include:

Reaction of ethylenecyclopropane with a Grignard reagent , such as pent-2-enylmagnesium bromide, followed by acidic hydrolysis. This method requires careful temperature control to maintain the alkene geometry.

Oxidative ring-opening of 4-bromotetrahydropyran . This process utilizes ozone for the ring opening, followed by a reductive workup with a reagent like sodium borohydride (B1222165) (NaBH₄) to yield the diol.

Hydroboration-oxidation of 3-methyl-1-pentene . This two-step process offers good regioselectivity and stereoselectivity but can be less economical for large-scale production due to the cost of the reagents involved. wvu.edu

| Starting Material(s) | Key Reagents | Description |

| Isobutene and Formaldehyde | Condensation catalyst | A one-step reaction that can yield a mixture containing the target diol with high efficiency. wvu.edu |

| Ethylenecyclopropane | Grignard reagent (e.g., pent-2-enylmagnesium bromide), Acid | A multi-step process involving a Grignard reaction followed by hydrolysis. |

| 4-Bromotetrahydropyran | Ozone, Sodium Borohydride | Involves oxidative cleavage of the cyclic precursor followed by reduction. |

| 3-Methyl-1-pentene | Borane complex, Hydrogen peroxide, Base | A two-step hydroboration-oxidation sequence. wvu.edu |

Esterification Protocols for the Formation of Acetic Acid Esters of 3-Methylpent-2-ene-1,5-diol

The conversion of 3-methylpent-2-ene-1,5-diol to its acetate (B1210297) esters can be accomplished through several esterification methods, each with its own advantages and limitations regarding reaction conditions and substrate compatibility.

Fischer Esterification and Acid-Catalyzed Approaches

Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. organic-chemistry.orgchemistrysteps.com For the synthesis of the acetate esters of 3-methylpent-2-ene-1,5-diol, acetic acid would be reacted with the diol, typically using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemistrysteps.commasterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, either an excess of one reactant (usually the more economical one, in this case, acetic acid) can be used, or a product, typically water, can be removed from the reaction mixture. chemistrysteps.commasterorganicchemistry.com This can be achieved through azeotropic distillation. The reaction is generally performed under reflux conditions. scienceready.com.au

A potential challenge with using strong acid catalysts for unsaturated alcohols like 3-methylpent-2-ene-1,5-diol is the possibility of side reactions involving the double bond, such as acid-catalyzed hydration or rearrangement. nih.gov Milder acid catalysts or solid-supported acids like Dowex H+ can be employed to minimize these side reactions. nih.gov

| Catalyst | Typical Conditions | Key Features |

| Sulfuric Acid (H₂SO₄) | Reflux in excess acetic acid | Strong catalyst, cost-effective. chemistrysteps.com |

| p-Toluenesulfonic Acid (TsOH) | Reflux, often with azeotropic water removal | Solid catalyst, easier to handle than H₂SO₄. masterorganicchemistry.com |

| Solid Acid Resins (e.g., Dowex) | Elevated temperatures | Heterogeneous catalyst, easy to remove from the reaction mixture, can be milder. nih.gov |

Steglich Esterification and Other Mild Conditions

For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a mild alternative. organic-chemistry.orgwikipedia.org This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.org The reaction is typically carried out at room temperature in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂). wikipedia.org

The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. organic-chemistry.org A major advantage of the Steglich esterification is its ability to form esters from sterically hindered alcohols and acid-labile substrates. organic-chemistry.org A byproduct of this reaction is dicyclohexylurea (DCU), which is a solid and can often be removed by filtration. wikipedia.org

| Reagents | Role | Typical Conditions |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent | Room temperature, aprotic solvent (e.g., CH₂Cl₂). wikipedia.org |

| 4-Dimethylaminopyridine (DMAP) | Catalyst | Catalytic amount (typically 5-10 mol%). organic-chemistry.org |

Biocatalytic and Chemoenzymatic Esterification Strategies

Biocatalytic methods, particularly those employing lipases, have emerged as powerful tools for selective esterification under mild conditions. nih.gov Lipases are enzymes that can catalyze the formation of ester bonds, often with high regioselectivity and enantioselectivity. researchgate.net For a diol like 3-methylpent-2-ene-1,5-diol, which has two primary hydroxyl groups, a key challenge is achieving selective mono-acetylation versus di-acetylation.

Lipase (B570770) B from Candida antarctica (CALB), often immobilized on a solid support (e.g., Novozym 435), is a widely used and robust biocatalyst for esterification reactions. nih.govresearchgate.net The reaction can be carried out using acetic acid directly, or more commonly with an acyl donor like vinyl acetate or ethyl acetate, which can help to drive the reaction forward. researchgate.net The choice of solvent can also influence the reaction rate and selectivity.

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic steps. mdpi.com For instance, an enzymatic esterification could be used to selectively mono-acetylate the diol, followed by a chemical method to acetylate the second hydroxyl group if the diacetate is the desired product. This approach allows for the synthesis of specific ester derivatives that might be difficult to obtain through purely chemical means. mdpi.com

| Biocatalyst | Acyl Donor | Key Features |

| Candida antarctica Lipase B (CALB) | Acetic acid, Vinyl acetate, Ethyl acetate | High selectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.net |

| Aspergillus niger Lipase | Vinyl acetate | Can exhibit high regioselectivity for primary monoesters of diols. researchgate.net |

Stereoselective Synthesis of 3-Methylpent-2-ene-1,5-diol Derivatives

The stereochemistry of 3-methylpent-2-ene-1,5-diol derivatives significantly influences their biological activity and chemical properties. Consequently, the development of synthetic routes that afford high levels of diastereoselectivity and enantioselectivity is of paramount importance.

The asymmetric synthesis of unsaturated diols like 3-methylpent-2-ene-1,5-diol can be achieved through various catalytic methods. Chiral organocatalysts and metal complexes play a pivotal role in establishing the desired stereochemistry.

One of the most powerful methods for the enantioselective synthesis of vicinal diols from alkenes is the Sharpless Asymmetric Dihydroxylation (AD). This method employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity for a wide range of alkenes. The choice of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) based ligands dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol. The catalytic cycle is maintained by a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO).

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral diols. Enzymes such as diketoreductases can reduce dicarbonyl compounds to diols with excellent stereoselectivity. Additionally, cytochrome P450 monooxygenases have been shown to catalyze the regioselective hydroxylation of alkanes and fatty alcohols, which can be a pathway to non-vicinal diols. The synthesis of chiral diols can also be achieved through enzymatic cascades, combining multiple enzymatic steps in a one-pot reaction to produce the desired stereoisomer with high purity.

Chiral auxiliaries provide another strategy for stereocontrol. A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemistry of a key bond-forming step, after which it is removed to yield the enantiomerically enriched product.

The following table summarizes key methodologies for the stereoselective synthesis of unsaturated diols:

| Method | Catalyst/Reagent | Key Features |

| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQD)₂PHAL) | High enantioselectivity for a broad range of alkenes. |

| Biocatalytic Reduction | Diketoreductases, Oxidoreductases | High stereoselectivity under mild reaction conditions. |

| Chiral Auxiliary Directed Synthesis | Evans Oxazolidinones | Covalent attachment of a chiral group to direct stereoselective transformations. |

| Asymmetric Allylboration | Chiral Diol Catalysts (e.g., BINOL) | Catalytic enantioselective addition of allylboronates to aldehydes or ketones. |

The esterification of a diol, such as 3-methylpent-2-ene-1,5-diol, which may already be chiral or prochiral, offers another opportunity to introduce or enhance stereochemical purity. Enzymatic kinetic resolution is a particularly effective strategy for this purpose.

Lipases are widely used enzymes for the kinetic resolution of racemic alcohols and diols through esterification or transesterification. In a kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic diol at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess. This process can be fine-tuned by selecting the appropriate lipase, acyl donor, and reaction conditions to achieve high enantioselectivity (E-value). For prochiral diols, lipases can perform asymmetric desymmetrization by selectively acylating one of the two enantiotopic hydroxyl groups.

Several lipases, such as those from Candida antarctica (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens, have demonstrated high efficiency and selectivity in the resolution of various alcohol and diol substrates. The choice of solvent can also significantly impact the enantioselectivity of the enzymatic reaction.

Dynamic kinetic resolution (DKR) is an advancement over simple kinetic resolution that allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. In DKR, the lipase-catalyzed resolution is coupled with an in-situ racemization of the slower-reacting enantiomer of the alcohol, often catalyzed by a metal complex (e.g., ruthenium-based catalysts).

The table below provides an overview of enzymatic approaches for controlling stereochemistry during esterification:

| Method | Enzyme | Key Features |

| Enzymatic Kinetic Resolution (EKR) | Lipases (e.g., CAL-B, PCL) | Selective acylation of one enantiomer of a racemic diol. |

| Asymmetric Desymmetrization | Lipases | Selective esterification of one of two enantiotopic hydroxyl groups in a prochiral diol. |

| Dynamic Kinetic Resolution (DKR) | Lipase + Racemization Catalyst (e.g., Ru-complex) | Combines enzymatic resolution with in-situ racemization to achieve high yields of a single enantiomer. |

Green Chemistry Principles in the Synthesis of Unsaturated Diol Esters

The application of green chemistry principles to the synthesis of 3-methylpent-2-ene-1,5-diol and its esters is essential for developing sustainable chemical processes. This involves the use of renewable feedstocks, environmentally benign reagents and solvents, and catalytic methods that improve atom economy and energy efficiency.

The development of green synthetic routes to diols focuses on reducing waste, avoiding hazardous materials, and utilizing renewable resources. A notable industrial method for producing 3-methylpent-2-ene-1,5-diol and its precursor, 3-methylene-pentane-1,5-diol, involves a one-step condensation reaction using isobutene and formaldehyde as starting materials. This process is characterized by high yield (>90%) and high selectivity (>99%), making it suitable for industrial scale-up.

The biosynthesis of diols from renewable biomass is a rapidly advancing field. Microorganisms can be engineered to produce a variety of diols from sugars derived from lignocellulosic biomass. This approach avoids the use of petroleum-based feedstocks and often proceeds under mild, aqueous conditions. The conversion of biomass-derived polyols, such as glycerol (B35011) (a byproduct of biodiesel production), into more valuable diols through selective deoxygenation is another promising green route.

Biocatalysis plays a crucial role in the green synthesis of diols. The use of whole-cell biocatalysts or isolated enzymes can lead to highly selective transformations under environmentally friendly conditions, often in aqueous media. For instance, the production of 1,5-pentanediol (B104693) and 1,6-hexanediol (B165255) from biomass sources is being actively researched to provide sustainable alternatives to petrochemical routes.

The following table highlights some green synthetic approaches for diols:

| Approach | Starting Materials | Key Green Chemistry Principles |

| Catalytic Condensation | Isobutene, Formaldehyde | High atom economy, high yield, and selectivity. |

| Biosynthesis from Biomass | Sugars (e.g., glucose) | Use of renewable feedstocks, mild reaction conditions. |

| Hydrogenolysis of Polyols | Glycerol, Furfural | Valorization of biomass-derived feedstocks. |

| Biocatalytic Hydroxylation | Alkanes, Fatty Alcohols | High selectivity, use of enzymes as catalysts. |

Traditional esterification methods often rely on stoichiometric amounts of strong mineral acids as catalysts, leading to corrosion and waste generation issues. Sustainable alternatives focus on the use of recyclable catalysts and greener reaction media.

Enzymatic esterification, primarily using lipases, is a cornerstone of sustainable ester synthesis. These reactions are highly selective, proceed under mild conditions, and the enzymes can often be immobilized and reused. Lipase-catalyzed esterifications can be performed in non-aqueous media to shift the equilibrium towards product formation. Recent advancements have even demonstrated efficient lipase-catalyzed esterification in aqueous micellar systems, further enhancing the green credentials of this methodology.

The use of solid acid catalysts is another important sustainable approach to esterification. These catalysts, which include ion-exchange resins, zeolites, and sulfonated carbons, are non-corrosive, can be easily separated from the reaction mixture, and are reusable. They offer a heterogeneous catalytic system that simplifies product purification and minimizes waste. The development of magnetic-responsive solid acid catalysts further facilitates their recovery and reuse.

The table below summarizes sustainable esterification methodologies:

| Methodology | Catalyst | Key Advantages |

| Lipase-Catalyzed Esterification | Immobilized Lipases (e.g., Novozym 435) | High selectivity, mild conditions, catalyst reusability, biodegradable catalyst. |

| Solid Acid Catalysis | Ion-Exchange Resins, Zeolites, Sulfonated Carbons | Heterogeneous, non-corrosive, easily separable, reusable. |

| Micellar Enzymatic Esterification | Lipase in Aqueous Surfactant System | Use of water as a solvent, reduced need for organic solvents. |

Mechanistic Investigations of 3 Methylpent 2 Ene 1,5 Diol Acetate Formation and Reactivity

Elucidation of Reaction Mechanisms in Unsaturated Diol Synthesis

The synthesis of unsaturated diols such as 3-methylpent-2-ene-1,5-diol (B13737397) is a foundational step, governed by precise mechanisms of carbon-carbon bond formation and the introduction of hydroxyl groups.

The construction of the carbon backbone for unsaturated diols relies on a variety of established carbon-carbon bond-forming reactions. fiveable.me Methods like the Aldol (B89426) condensation, which joins two carbonyl compounds to form a β-hydroxy carbonyl, and the Wittig reaction, which converts aldehydes or ketones into alkenes, represent fundamental strategies for building such molecular frameworks. fiveable.mevanderbilt.edu A documented industrial route to 3-methylpent-2-ene-1,5-diol and its precursor involves the condensation reaction of isobutene and formaldehyde (B43269). Another synthetic approach involves the hydroboration-oxidation of 3-methyl-1-pentene, which offers good regioselectivity in forming the diol.

Once the unsaturated carbon skeleton is established, hydroxylation is employed to introduce the necessary hydroxyl (-OH) groups. The conversion of an alkene to a diol can be achieved through several pathways with distinct stereochemical outcomes. youtube.com One common method involves the formation of an epoxide intermediate, which is subsequently opened through nucleophilic attack by hydroxide (B78521) to yield a diol. youtube.com This process typically results in an anti-addition of the two hydroxyl groups. youtube.com Alternatively, reagents like osmium tetroxide can be used to achieve a syn-addition, where both hydroxyl groups are added to the same face of the double bond. youtube.com

The identification of reaction intermediates is crucial for understanding the mechanistic steps of diol synthesis. In the synthesis of the related saturated compound, 3-methylpentane-1,5-diol, a cyclic intermediate, 2-hydroxy-4-methyltetrahydropyran, has been identified. google.com This intermediate is formed through the hydroformylation of 2-methylbut-1-en-4-ol and is subsequently hydrogenated to yield the final diol. google.com

In hydroxylation reactions, distinct intermediates define the reaction course. The reaction of an alkene with osmium tetroxide proceeds through a cyclic osmate ester intermediate, which is then cleaved to produce the diol. youtube.com When hydroxylation is performed via epoxidation, a three-membered oxygen-containing ring, the epoxide, is the key intermediate that is isolated before being opened to form the diol. youtube.com For synthetic pathways that utilize aldol-type reactions, a β-hydroxy ketone is the initial intermediate formed, which may then undergo further transformations. vanderbilt.edu

Detailed Mechanistic Studies of Acetic Acid Esterification with Diols

The esterification of 3-methylpent-2-ene-1,5-diol with acetic acid to form its corresponding acetate (B1210297) is a reversible reaction that can be catalyzed in several ways. The mechanism of this transformation dictates the reaction conditions and efficiency.

The most common method for this transformation is the Fischer-Speier esterification, which utilizes an acid catalyst. organic-chemistry.org The mechanism proceeds through a series of reversible steps, often summarized as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED). masterorganicchemistry.com The reaction begins with the protonation of the carbonyl oxygen of acetic acid, which enhances its electrophilicity. organic-chemistry.orgmasterorganicchemistry.com The alcohol (diol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com An alternative mechanism proposed through density functional theory calculations suggests that protonation of the carboxylic acid generates a highly active acylium ion, which then reacts with two alcohol molecules in a spontaneous trimolecular reaction. rsc.org

In the context of heterogeneous catalysis, where a solid acid catalyst is used, the reaction kinetics can often be described by the Langmuir-Hinshelwood or Eley-Rideal models. researchgate.nettaylorandfrancis.com

Langmuir-Hinshelwood (L-H) Mechanism : This model assumes that both reactants (the diol and acetic acid) must adsorb onto adjacent active sites on the catalyst surface before the reaction can occur. studysmarter.co.ukresearchgate.net The surface reaction between the two adsorbed molecules is typically the rate-determining step. youtube.comfiveable.me

Eley-Rideal (E-R) Mechanism : In this model, only one of the reactants adsorbs onto the catalyst surface. taylorandfrancis.comstudysmarter.co.uk The other reactant, present in the bulk liquid phase, then directly reacts with the adsorbed species. taylorandfrancis.comfiveable.me This mechanism does not require both molecules to be in equilibrium with the surface. taylorandfrancis.com

The choice between these models depends on the specific catalyst and reaction conditions, and can be determined by analyzing the reaction rate's dependence on reactant concentrations. fiveable.me

To avoid the use of strong acids, which can sometimes cause side reactions with sensitive substrates, non-acidic and organocatalytic methods have been developed. The Steglich esterification, for example, uses a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid, allowing the reaction to proceed under milder, neutral conditions. organic-chemistry.org

Organocatalysis involves the use of small organic molecules to accelerate the reaction. For instance, amine-based catalysts can be used for the acylation of alcohols. nih.gov In a related context, the ring-opening polymerization of cyclic esters has been achieved using a dual system of a thiourea (B124793) and an amine base (like sparteine) as the catalyst. nih.gov This demonstrates the potential for organocatalysts to facilitate ester bond formation without the need for metal or strong acid promoters. nih.gov

Kinetics and Thermodynamics of Reaction Pathways

The efficiency and outcome of the esterification reaction are governed by its kinetics and thermodynamics. Fischer esterification is an equilibrium-limited process. masterorganicchemistry.com The position of the equilibrium can be shifted toward the product side by using an excess of one reactant or by removing water as it is formed. organic-chemistry.org For the reaction of acetic acid and ethanol (B145695), using a 1:1 molar ratio results in a 65% yield at equilibrium, whereas a 10-fold excess of alcohol can increase the yield to 97%. masterorganicchemistry.com

Kinetic studies of heterogeneously catalyzed esterification provide insight into the reaction rates and activation energies. In a study of the esterification of acetic acid with ethanol using an ion-exchange resin, the reaction was successfully modeled using the Langmuir-Hinshelwood approach. researchgate.netresearchgate.net The activation energy for the forward esterification reaction was determined to be 113.88 kJ/mol. researchgate.netresearchgate.net According to the acylium ion mechanism, the initial protonation of the carboxylic acid is the rate-controlling step, with a calculated activation energy in the range of 4–10 kcal/mol. rsc.org

Below are tables summarizing key kinetic and thermodynamic data for representative esterification reactions.

| Parameter | Value | Conditions |

|---|---|---|

| Kinetic Model | Langmuir-Hinshelwood | Isothermal batch reactor, Amberlyst 15 catalyst |

| Activation Energy (Esterification) | 113.88 kJ/mol | |

| Heat of Adsorption (Water) | -49.47 kJ/mol |

| Molar Ratio (Acetic Acid:Ethanol) | Equilibrium Yield of Ester |

|---|---|

| 1 : 1 | 65% |

| 1 : 10 | 97% |

| 1 : 100 | 99% |

Kinetic Analysis of Diol Esterification

A comprehensive kinetic analysis of the esterification of 3-methylpent-2-ene-1,5-diol with acetic acid is crucial for understanding the reaction rates and optimizing reaction conditions for the formation of its mono- and diacetate esters. Such a study would typically involve monitoring the concentration of reactants and products over time under various conditions.

A kinetic study would aim to determine the reaction order with respect to the diol, acetic acid, and the catalyst. For many acid-catalyzed esterification reactions, the process is described by second-order kinetics. mdpi.com The rate law could be expressed as:

Rate = k[3-methylpent-2-ene-1,5-diol]^m[Acetic Acid]^n

where k is the rate constant, and m and n are the reaction orders.

Furthermore, the influence of temperature on the reaction rate would be studied to determine the activation energy (Ea) using the Arrhenius equation. mdpi.com This provides insight into the energy barrier that must be overcome for the reaction to occur.

Hypothetical Kinetic Data for Diol Esterification

To illustrate the type of data generated from such a study, the following interactive table presents hypothetical rate constants at different temperatures.

| Temperature (K) | Catalyst Concentration (mol/L) | Molar Ratio (Diol:Acid) | Rate Constant (k) (L/mol·s) |

| 333 | 0.1 | 1:1 | 1.5 x 10⁻⁴ |

| 343 | 0.1 | 1:1 | 3.2 x 10⁻⁴ |

| 353 | 0.1 | 1:1 | 6.8 x 10⁻⁴ |

| 353 | 0.2 | 1:1 | 1.3 x 10⁻³ |

| 353 | 0.1 | 1:2 | 7.1 x 10⁻⁴ |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for 3-methylpent-2-ene-1,5-diol is not available.

Thermodynamic Considerations for Equilibrium Control

The esterification of 3-methylpent-2-ene-1,5-diol is a reversible reaction, meaning it reaches a state of chemical equilibrium where the forward reaction (esterification) and the reverse reaction (hydrolysis) occur at the same rate. libretexts.org Thermodynamic analysis is essential for understanding the position of this equilibrium and for devising strategies to maximize the yield of the desired acetate ester.

The key thermodynamic parameter governing the equilibrium is the equilibrium constant (K_eq_). For the mono-esterification reaction, it is defined as:

K_eq_ = [3-methylpent-2-ene-1,5-diol monoacetate][H₂O] / [3-methylpent-2-ene-1,5-diol][Acetic Acid]

A large value of K_eq_ indicates that the equilibrium lies to the right, favoring the formation of products. The equilibrium constant is related to the standard Gibbs free energy change (ΔG°) of the reaction, which is composed of the enthalpy change (ΔH°) and the entropy change (ΔS°). Esterification reactions are typically slightly exothermic, meaning they release a small amount of heat (negative ΔH°). researchgate.net

To control the equilibrium and drive the reaction towards the product side, Le Chatelier's principle can be applied. Common strategies include:

Increasing the concentration of reactants: Using an excess of one reactant, typically the less expensive one (e.g., acetic acid), can shift the equilibrium to favor ester formation. libretexts.org

Removing products: The continuous removal of a product, usually water, is a very effective method to shift the equilibrium to the right and achieve high conversion rates. mdpi.comlibretexts.org This can be done by techniques like azeotropic distillation.

Illustrative Thermodynamic Data

The following table presents plausible, though hypothetical, thermodynamic data for the mono-esterification of 3-methylpent-2-ene-1,5-diol.

| Temperature (K) | Equilibrium Constant (K_eq) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| 298 | 4.0 | -3.4 | -12.0 | -28.8 |

| 323 | 3.5 | -3.3 | -12.0 | -27.0 |

| 353 | 2.9 | -3.1 | -12.0 | -25.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for 3-methylpent-2-ene-1,5-diol is not available. The trend of a decreasing equilibrium constant with increasing temperature is characteristic of an exothermic reaction. mdpi.com

Catalysis in the Derivatization of 3 Methylpent 2 Ene 1,5 Diol with Acetic Acid

Homogeneous and Heterogeneous Catalysis for Diol Synthesis

The synthesis of the parent compound, 3-methylpent-2-ene-1,5-diol (B13737397), is a critical first step that can be achieved through various catalytic routes. Both homogeneous and heterogeneous catalysts play significant roles in its production.

An industrially significant method for producing allied diol architectures involves the condensation of isobutene and formaldehyde (B43269), which can be catalyzed by an acid, followed by hydrogenation steps. For the related saturated compound, 3-methylpentane-1,5-diol, a two-step process is employed which involves the hydroformylation of 2-methylbut-1-en-4-ol using a homogeneous rhodium carbonyl complex modified with a tertiary organic phosphine. google.com The intermediate, 2-hydroxy-4-methyltetrahydropyran, is then hydrogenated to the final diol in the presence of a conventional heterogeneous hydrogenation catalyst, such as those containing cobalt and nickel. google.com

| Method | Catalyst Type | Key Reagents/Steps | Advantages |

|---|---|---|---|

| Condensation-Hydrogenation | Acid Catalyst & Heterogeneous Hydrogenation Catalyst (e.g., Raney nickel) | Isobutene, Formaldehyde | High yield, suitable for industrial scale-up. |

| Hydroformylation-Hydrogenation (for saturated analogue) | Homogeneous (Rhodium complex) & Heterogeneous (Co, Ni) | 2-methylbut-1-en-4-ol, CO, H₂ | Provides an accessible industrial route in good yields. google.com |

| Hydroboration-Oxidation | Reagent-based | 1. Borane (BH₃) 2. H₂O₂, NaOH | Good regioselectivity and stereoselectivity in a laboratory setting. |

Acid Catalysis in Esterification of Polyols

The esterification of polyols like 3-methylpent-2-ene-1,5-diol with acetic acid is a classic Fischer esterification, a reaction typically catalyzed by an acid. wikipedia.orgmasterorganicchemistry.com The acid catalyst serves two primary functions: it protonates the carbonyl oxygen of the acetic acid, which greatly enhances the electrophilicity of the carbonyl carbon, and it facilitates the departure of water as a good leaving group from the tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com This process lowers the kinetic barrier for the reaction, allowing equilibrium to be reached more rapidly. wikipedia.org

Both Brønsted and Lewis acids are effective in catalyzing the esterification of polyols.

Brønsted acids , such as sulfuric acid, p-toluenesulfonic acid, and phosphoric acid, are traditional homogeneous catalysts for this transformation. wikipedia.orgmdpi.com They act as proton donors to activate the carboxylic acid. wikipedia.org However, their use can lead to challenges related to corrosion, catalyst separation, and acidic waste generation. rug.nl

Lewis acids catalyze esterification through a different mechanism. The Lewis acid, often a metal-based compound, coordinates to the carbonyl oxygen of the carboxylic acid. rsc.org This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the diol's hydroxyl group. rsc.orgresearchgate.net Lewis acid catalysts are generally considered milder than Brønsted acids. rsc.org In some systems, a synergistic effect between Brønsted and Lewis acid sites has been observed, where the coexistence of both types of acidity enhances catalytic activity. nih.govresearchgate.netpreprints.org For instance, heteropolyacids can possess both Brønsted and Lewis acidic properties, making them highly effective catalysts. nih.gov

To overcome the drawbacks of homogeneous acid catalysts, significant research has focused on the development of solid acid catalysts. These heterogeneous systems offer advantages such as ease of separation from the reaction mixture, potential for reuse, and reduced environmental impact. mdpi.comresearchgate.net

Common examples of solid acid catalysts include zeolites, silico-aluminates, sulfated zirconia, and various transition metal oxides. wikipedia.org Functionalized materials, such as sulfonated polystyrene resins (e.g., Amberlyst-15), porous phenolsulfonic acid-formaldehyde (PSF) resin, and silica-supported sulfonic acids, are also widely used. wikipedia.orgcsic.esorganic-chemistry.org These materials provide accessible Brønsted acid sites on a solid support. For polyol esterification specifically, catalysts like Zr-implanted ZSM-5 zeolites have demonstrated excellent performance, attributed to enhanced acidity and a well-developed pore structure. mdpi.com Magnetic-responsive solid acids, created by immobilizing poly(ionic liquid)s on the surface of Fe₃O₄@SiO₂ nanoparticles, have also been developed, combining high catalytic activity with simple magnetic separation for recycling. nih.gov

| Catalyst System | Catalyst Type | Key Features | Reference |

|---|---|---|---|

| Zr-ZSM-5-st | Zeolite (Brønsted/Lewis acid) | Enhanced acidity and pore structure; achieved 94.4% yield in trimethylolpropane (B17298) esterification. | mdpi.com |

| Amberlyst-15 | Sulfonated Polystyrene Resin (Brønsted acid) | Effective for esterification of long-chain acids and alcohols in batch and flow reactors. | csic.es |

| Fe₃O₄@SiO₂–P([VLIM]PW) | Magnetic Nanoparticle (Brønsted acid) | Excellent reusability; conversion rate of 84% after 5 cycles in palmitic acid esterification. | nih.gov |

| Styrene-divinylbenzene acid resin (sPSB-SA) | Sulfonic Resin (Brønsted acid) | High activity and stability at elevated temperatures (180 °C) for oleic acid esterification with polyols. | mdpi.com |

Organocatalysis for Selective Diol Functionalization

The presence of two hydroxyl groups in 3-methylpent-2-ene-1,5-diol presents a challenge for selective functionalization, as the reactivities of the primary and allylic secondary hydroxyl groups can be similar. researchgate.net Organocatalysis has emerged as a powerful strategy to achieve high levels of regioselectivity in diol derivatization under mild conditions, often avoiding the need for complex protecting group strategies. rsc.orgrsc.org

Boron-based catalysts, particularly boronic acids, are highly effective for the selective functionalization of diols. nih.gov The mechanism involves the reversible formation of a cyclic boronate ester intermediate between the Lewis acidic boron center and the diol. rsc.orgresearchgate.net This interaction serves two purposes: it temporarily protects the coordinated diol unit and it activates one hydroxyl group over the other for subsequent reaction, such as acylation with acetic anhydride (B1165640) or another acylating agent. researchgate.net

Different types of boron-based catalysts exhibit distinct reactivities:

Boranes , such as tris(pentafluorophenyl)borane (B72294) (BCF), are highly electron-deficient Lewis acids used for reactions like deoxygenation. researchgate.netrsc.org

Borinic acids possess a vacant p-orbital that allows them to reversibly interact with hydroxyl groups, forming a key cyclic borinate ester intermediate that directs selectivity. rsc.org

Heterocyclic boronic acid derivatives , such as benzoxazaborines, have been developed as effective catalysts for the regioselective functionalization of diols, offering customizable properties through catalyst design. researchgate.netrsc.orgnih.gov

The formation of the cyclic intermediate can differentiate between hydroxyl groups based on steric and electronic factors, enabling highly selective mono-acylation. rsc.org

Beyond boron-based systems, other organocatalysts have proven effective for the selective derivatization of diols. These catalysts often rely on non-covalent interactions to distinguish between similar hydroxyl groups. rsc.org

Peptide-based catalysts can achieve remarkable regio- and enantioselectivity in acylation reactions. rsc.org Their structural flexibility and ability to form specific hydrogen bonds and other non-covalent interactions allow them to create a chiral pocket that orients the diol substrate for selective reaction at one hydroxyl site. rsc.org

Nucleophilic catalysts , such as 4-(Dimethylamino)pyridine (DMAP), are also used in acylation reactions, often in conjunction with an acylating agent like acetic anhydride. google.com While broadly effective, achieving high selectivity with such catalysts in polyols often requires careful optimization of reaction conditions. The integration of hydrogen-bond donor frameworks (like thioureas) and Brønsted acids (like phosphoric acids) into organocatalytic systems has also advanced the direct and selective modification of diols. researchgate.netrsc.org

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis for ester synthesis. Enzymes, particularly lipases, can operate under mild conditions, minimizing side reactions and energy consumption. medcraveonline.com Furthermore, metabolic engineering presents a pathway for the sustainable production of diol precursors from renewable feedstocks.

Lipase-Catalyzed Esterification of Diols

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are widely employed as biocatalysts for esterification reactions due to their broad substrate specificity, high stability in organic solvents, and remarkable chemo-, regio-, and stereoselectivity. mdpi.comresearchgate.net In the context of diols, lipases can selectively acylate one hydroxyl group, which is a significant challenge in conventional chemistry that often yields a mixture of unreacted diol, monoester, and diester. researchgate.net

The enzymatic esterification of a symmetric diol containing a rigid structural element, such as a double or triple bond, can lead to highly selective monoesterification. nih.gov For instance, research has shown that introducing a double bond to "lock" the molecular conformation of a symmetric diol enhances the selectivity of enzymes like Candida antarctica lipase (B570770) B (CALB). nih.gov This principle is directly applicable to 3-methylpent-2-ene-1,5-diol, where the double bond influences the molecule's conformation, potentially allowing a lipase to differentiate between the two primary hydroxyl groups. The enzyme's active site can accommodate the diol in a specific orientation, favoring the acylation of one hydroxyl group over the other.

Several commercially available lipases have been successfully used for the selective acylation of diols. The choice of enzyme, solvent, and acyl donor is critical to achieving high conversion and selectivity. medcraveonline.commdpi.com For example, Novozym 435, an immobilized form of CALB, is frequently reported for its high efficiency in ester synthesis. medcraveonline.commedcraveonline.com

| Enzyme | Substrate Type | Reaction | Key Finding |

| Candida antarctica Lipase B (CALB) | Symmetric diols with C=C or C≡C bonds | Monoesterification | Locking the molecular conformation with a double bond improved monoester selectivity to over 98%. nih.gov |

| Lipozyme TL IM | Primary diols | Regioselective acylation/deacylation | Highly efficient and selective reactions yielding exclusively monoacylated products in good yields. researchgate.net |

| Amano PS Lipase | meso-Diol | Desymmetrization by acetylation | Produced enantiopure monoacetate with satisfactory chemical yield and optical purity. mdpi.com |

| Rhizomucor miehei Lipase | Primary vs. Secondary diols | Selective esterification | Demonstrated 100% selectivity for primary alcohols over secondary alcohols, even within the same molecule. nih.gov |

Metabolic Engineering for Diol Production

The sustainable production of specialty chemicals like diols from renewable resources is a primary goal of metabolic engineering. nih.gov While specific pathways for the microbial production of 3-methylpent-2-ene-1,5-diol are not extensively documented, established strategies for producing other diols in engineered microorganisms like Escherichia coli and Corynebacterium glutamicum provide a blueprint for future development. nih.govresearchgate.net

The general approach involves designing and implementing novel biosynthetic pathways by combining endogenous and exogenous enzymes. nih.gov For instance, α,ω-diols have been produced from n-alkanes in genetically engineered E. coli. nih.govresearchgate.net This was achieved by expressing an alkane monooxygenase system (AlkB) from Pseudomonas putida to introduce terminal hydroxyl groups, coupled with an alcohol acetyltransferase (Atf1) to form diacetoxyalkanes, thereby preventing overoxidation of the diol. researchgate.netwur.nl This strategy of combining oxidation and in-situ esterification drastically increases the yield of the desired bifunctional compound. wur.nl

Key strategies in metabolic engineering for diol production include:

Pathway Construction: Introducing heterologous genes to create a synthetic pathway from a central metabolite (e.g., glucose) to the target diol. researchgate.net

Elimination of Competing Pathways: Deleting genes of competing pathways to redirect carbon flux towards the desired product. nih.gov

Cofactor Regeneration: Engineering cofactor regeneration systems (e.g., for NADH or NADPH) to ensure a balanced and efficient pathway. nih.gov

Enzyme Optimization: Improving the activity and specificity of rate-limiting enzymes in the pathway through protein engineering. mdpi.com

| Target Diol | Host Organism | Key Genetic Modifications | Production Titer |

| 1,5-Pentanediol (B104693) (1,5-PDO) | Corynebacterium glutamicum | Introduction of L-lysine-derived pathway; expression of carboxylic acid reductase (CAR) and YqhD. | 43.4 g/L researchgate.net |

| 1,2-Propanediol (1,2-PDO) | Escherichia coli | Overexpression of mgsA, gldA, fucO; deletion of competing pathways (ΔldhA). | 4.5 g/L nih.gov |

| α,ω-Diacetoxyalkanes (from n-alkanes) | Escherichia coli | Expression of alkane monooxygenase (AlkBGTL) and alcohol acetyltransferase (Atf1). | 6.9 mM (diacetoxyhexane) researchgate.net |

| 1,3-Propanediol (1,3-PDO) | Escherichia coli | Overexpression of dha operon and gpd1-gpp2 fusion gene. | 12.1 g/L nih.gov |

Advanced Catalytic Systems for Unsaturated Bonds and Hydroxyl Groups

Beyond biocatalysis, significant progress has been made in developing advanced chemical catalysts for the selective functionalization of diols. rsc.org These systems are designed to differentiate between hydroxyl groups based on their steric and electronic environments, while remaining compatible with other functional groups like carbon-carbon double bonds.

Organocatalysis has emerged as a powerful tool for these transformations, avoiding the use of potentially toxic metal catalysts. rsc.org Catalytic systems based on boron, nitrogen, and phosphorus have shown promise in achieving high regioselectivity in diol functionalization under mild conditions. rsc.org

Boronic Acid Catalysis: Boronic acids can reversibly form cyclic esters with diols, temporarily protecting them and activating one hydroxyl group for selective reaction. This strategy has been successfully applied to the site-selective acylation, silylation, and oxidation of diols. rsc.org The catalyst's structure can be modified to enhance selectivity based on steric and electronic effects.

Peptide-Based Catalysis: Small peptide catalysts can achieve remarkable enantioselectivity in the kinetic resolution of alcohols through non-covalent interactions, such as hydrogen bonding. rsc.org These catalysts can create a chiral pocket that preferentially binds one enantiomer or one hydroxyl group of a diol, directing the acylation reaction with high selectivity. youtube.com

Phosphine-Based Catalysis: Resin-bound triarylphosphonium iodide has been reported as an efficient reagent for the mono-esterification of symmetrical diols. researchgate.net This method offers advantages such as excellent yields, easy purification, and the absence of a need for high dilution conditions. researchgate.net

The selective derivatization of 3-methylpent-2-ene-1,5-diol with acetic acid would likely benefit from catalysts that can distinguish the primary allylic hydroxyl group from the primary aliphatic hydroxyl group. The electronic difference and steric accessibility of these two groups can be exploited by carefully designed catalysts. For instance, a catalyst might preferentially activate the less sterically hindered terminal hydroxyl group, or selectively react with the more electronically activated allylic hydroxyl group.

| Catalyst System | Diol Type | Transformation | Selectivity Principle |

| Heterocyclic Boronic Acids | General diols | Acylation, Silylation | Reversible formation of a boron-diol complex activates one hydroxyl group. rsc.org |

| Peptide-based Aminoxyl Catalysts | Unsymmetrical diols | Oxidation | Non-covalent hydrogen bonding between a spectator hydroxyl group and the peptide backbone directs site-selectivity. youtube.com |

| Resin-Bound Triarylphosphonium Iodide | Symmetrical diols | Mono-esterification | Efficient coupling reaction with easy purification. researchgate.net |

| Iodine | Unsaturated fatty acids | Diels-Alder Reaction | Acts as a Lewis acid to activate dienophiles and can catalyze the isomerization of non-conjugated to conjugated double bonds. mdpi.com |

Advanced Spectroscopic and Analytical Research on 3 Methylpent 2 Ene 1,5 Diol Acetate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For derivatives of 3-methylpent-2-ene-1,5-diol (B13737397), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework and stereochemical details.

The structural assignment of 3-methylpent-2-ene-1,5-diol acetate (B1210297) esters begins with 1D 1H and 13C NMR spectroscopy. The 1H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, integration (ratio of protons), and spin-spin coupling patterns. Acetylation of one or both hydroxyl groups of the parent diol induces a significant downfield shift (deshielding) of the protons attached to the corresponding carbon atoms (H-1 and H-5). For a monoacetate at the C-1 position, the -CH₂OH protons would shift from ~3.6 ppm to ~4.1 ppm, becoming -CH₂OAc.

The 13C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon of the acetate group introduces a characteristic signal in the downfield region of the spectrum, typically around 170-171 ppm.

To resolve ambiguities and confirm connectivity, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It would show correlations, for example, between the vinylic proton (H-2) and the methylene (B1212753) protons of the hydroxymethyl group (H-1), and between the methylene protons at C-4 and C-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It is invaluable for assigning the 13C signals based on the more easily interpreted 1H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for piecing together the carbon skeleton. For instance, a correlation would be expected between the methyl protons of the acetate group and the ester carbonyl carbon, confirming the presence of the acetate functionality.

Below are the predicted NMR data for a potential monoacetate derivative, (E)-5-acetoxy-3-methylpent-2-en-1-ol.

Predicted 1H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (-CH₂OH) | ~4.15 | d | ~6.5 |

| H-2 (=CH) | ~5.50 | tq | ~6.5, 1.2 |

| H-4 (-CH₂-) | ~2.30 | t | ~6.8 |

| H-5 (-CH₂OAc) | ~4.10 | t | ~6.8 |

| C3-CH₃ | ~1.70 | s | - |

| OAc-CH₃ | ~2.05 | s | - |

Predicted 13C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-CH₂OH) | ~59.0 |

| C-2 (=CH) | ~125.0 |

| C-3 (=C) | ~138.0 |

| C-4 (-CH₂-) | ~35.0 |

| C-5 (-CH₂OAc) | ~63.0 |

| C3-CH₃ | ~16.0 |

| OAc-CH₃ | ~21.0 |

| OAc-C=O | ~171.0 |

While the parent compound, 3-methylpent-2-ene-1,5-diol, is achiral, derivatives can be chiral if synthesized from chiral precursors or through asymmetric reactions. Determining the enantiomeric excess (ee) is critical in such cases. NMR spectroscopy offers several methods for chiral discrimination. Since enantiomers are indistinguishable in an achiral solvent, a chiral environment must be introduced. This is typically achieved using either Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).

For a chiral diol derivative, a common and effective method involves derivatization with a CDA, such as a chiral boric acid. The reaction of the chiral diol with the CDA forms a mixture of diastereomers. These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum. The integration of these separate signals in the 1H or 19F NMR spectrum allows for the direct calculation of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original diol derivative. The accuracy of this method is generally high, with errors often within 2-5%.

Mass Spectrometry (MS) for Elucidation of Molecular Structure and Fragmentation Patterns

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For the acetate esters of 3-methylpent-2-ene-1,5-diol, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful, providing both separation and structural information.

The molecular formula of the parent diol is C₆H₁₂O₂ with a molecular weight of 116.16 g/mol . The monoacetate would have a formula of C₈H₁₄O₃ (MW = 158.19 g/mol ) and the diacetate C₁₀H₁₆O₄ (MW = 200.23 g/mol ). In electron ionization (EI) mode, the mass spectrum will display a molecular ion peak (M⁺) corresponding to these masses, which confirms the compound's identity.

The fragmentation pattern provides further structural evidence. Key fragmentation pathways for an unsaturated alcohol acetate would include:

Loss of a neutral molecule: A characteristic fragmentation is the loss of acetic acid (CH₃COOH, 60 Da), resulting in a prominent peak at [M-60]⁺.

Alpha-cleavage: Cleavage of C-C bonds adjacent to an oxygen atom is common.

Allylic cleavage: The C-C bond adjacent to the double bond is weak and prone to cleavage, leading to a stable allylic carbocation.

McLafferty Rearrangement: If sterically possible, this rearrangement can occur within the ester group, leading to characteristic fragment ions.

Predicted Key Mass Fragments for 3-Methylpent-2-ene-1,5-diol Monoacetate

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 158 | [C₈H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 143 | [C₇H₁₁O₃]⁺ | Loss of methyl radical (∙CH₃) |

| 98 | [C₈H₁₄O₃ - CH₃COOH]⁺ | Loss of neutral acetic acid |

| 83 | [C₆H₁₁]⁺ | Allylic cleavage |

| 43 | [CH₃CO]⁺ | Acylium ion from the acetate group |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The two methods are complementary; IR spectroscopy is more sensitive to polar bonds, while Raman spectroscopy is better for non-polar, symmetric bonds.

For an acetate ester of 3-methylpent-2-ene-1,5-diol, the spectra would be dominated by absorptions corresponding to the ester, alkene, and (if a monoacetate) alcohol functionalities.

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ would indicate the presence of a hydroxyl group (in a monoacetate).

C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of sp² C-H bonds (=C-H), while those just below 3000 cm⁻¹ correspond to sp³ C-H bonds.

C=O Stretch: A very strong, sharp peak in the IR spectrum between 1735-1750 cm⁻¹ is the most definitive evidence for the ester carbonyl group.

C=C Stretch: The carbon-carbon double bond will give rise to a medium-intensity band around 1650-1680 cm⁻¹. This band is often stronger and more easily identified in the Raman spectrum.

C-O Stretches: There will be two C-O stretching bands. The C-O stretch of the alcohol appears in the 1050-1260 cm⁻¹ region, while the ester C-O stretches typically result in two bands, one for the (C=O)-O bond and one for the O-C bond, also within the 1000-1300 cm⁻¹ range.

Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretch | 3200-3600 | 3200-3600 | Strong, Broad (IR) |

| C-H (sp²) | Stretch | 3010-3100 | 3010-3100 | Medium |

| C-H (sp³) | Stretch | 2850-2960 | 2850-2960 | Strong |

| C=O (Ester) | Stretch | 1735-1750 | 1735-1750 | Very Strong (IR) |

| C=C (Alkene) | Stretch | 1650-1680 | 1650-1680 | Medium (IR), Strong (Raman) |

| C-O (Ester/Alcohol) | Stretch | 1000-1300 | 1000-1300 | Strong (IR) |

Chromatographic Techniques for Purification and Analysis of Reaction Mixtures

Chromatography is essential for both the analysis of reaction progress and the purification of the final products. Given the moderate polarity of the 3-methylpent-2-ene-1,5-diol acetate esters, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques.

Gas Chromatography (GC): GC is an excellent method for analyzing the volatility and purity of the acetate esters. A typical GC analysis would involve a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms). The separation is based on the boiling points and interactions of the analytes with the stationary phase. The parent diol, being more polar and capable of hydrogen bonding, would have a longer retention time than the less polar monoacetate and diacetate derivatives under these conditions. Coupling the GC to a Mass Spectrometer (GC-MS) allows for the identification of each separated component.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the preparative purification of these compounds. A reverse-phase (RP) setup is most common, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. The separation mechanism is based on polarity; more polar compounds elute earlier. Therefore, the parent diol would elute before the monoacetate, which in turn would elute before the diacetate. A gradient elution, starting with a higher water content and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol, would provide efficient separation of starting materials, products, and byproducts.

Typical Chromatographic Conditions

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Elution Order |

| GC | 5% Phenyl Polysiloxane (DB-5) | Helium | Diacetate -> Monoacetate -> Diol |

| HPLC (RP) | C18 Silica | Water/Acetonitrile Gradient | Diol -> Monoacetate -> Diacetate |

Computational Chemistry and Molecular Modeling of 3 Methylpent 2 Ene 1,5 Diol Acetate Esters

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. From this, a wide range of properties can be derived, including molecular orbital energies, charge distributions, and reactivity indices, which collectively help in predicting how a molecule will behave in a chemical reaction. researchgate.net

Density Functional Theory (DFT) is a powerful and widely used quantum computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it ideal for studying complex organic molecules and their reaction mechanisms. For the acetate (B1210297) esters of 3-methylpent-2-ene-1,5-diol (B13737397), DFT can be employed to investigate various reaction pathways, such as their synthesis via esterification or their subsequent transformations.

By mapping the potential energy surface of a reaction, DFT can identify the structures and energies of reactants, products, transition states, and any intermediates. This information is crucial for determining reaction kinetics and thermodynamics. For instance, a DFT study could elucidate the mechanism of acid-catalyzed acetylation of 3-methylpent-2-ene-1,5-diol, revealing the precise nature of the transition states leading to the mono- or di-acetate esters.

Table 1: Illustrative DFT-Calculated Relative Energies for a Hypothetical Reaction Pathway This table represents the type of data generated from DFT studies to compare different reaction steps. The values are hypothetical.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 3-methylpent-2-ene-1,5-diol + Acetic Anhydride (B1165640) | 0.0 |

| TS1 | First Acetylation Transition State | +15.2 |

| Intermediate | Monoacetate Ester | -5.8 |

| TS2 | Second Acetylation Transition State | +18.5 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. These methods are generally more computationally demanding than DFT but can provide highly accurate energetic predictions, often referred to as "gold standard" benchmarks. researchgate.net

For 3-methylpent-2-ene-1,5-diol and its esters, high-level ab initio calculations, such as Coupled Cluster with single and double excitations and a quasiperturbative triple excitation [CCSD(T)], can be used to obtain precise values for properties like ionization energies, electron affinities, and conformational energies. researchgate.net These accurate energy calculations are vital for validating results from less computationally expensive methods like DFT and for building a reliable understanding of the molecule's intrinsic stability and electronic properties.

Table 2: Example of High-Level Energetic Predictions for a Conformer of 3-Methylpent-2-ene-1,5-diol Monoacetate This table illustrates how different ab initio methods can be used to calculate and converge on a highly accurate electronic energy. The values are hypothetical.

| Method | Basis Set | Calculated Electronic Energy (Hartree) |

|---|---|---|

| Hartree-Fock (HF) | cc-pVDZ | -537.12345 |

| Møller-Plesset 2 (MP2) | cc-pVDZ | -538.98765 |

| CCSD(T) | cc-pVDZ | -539.11223 |

| CCSD(T) | cc-pVTZ | -539.14567 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and dynamic behavior over time. youtube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how molecules like 3-methylpent-2-ene-1,5-diol acetate esters fold, change shape, and interact with their surroundings. nih.govmdpi.com

MD simulations are particularly well-suited for exploring the non-covalent interactions between molecules, such as hydrogen bonds and van der Waals forces, which govern their behavior in solution and condensed phases. dovepress.com A simulation could model a mixture of 3-methylpent-2-ene-1,5-diol and its acetate ester in a solvent like water or an organic solvent.

The analysis of such a simulation would provide detailed information about the interaction patterns. For example, it could quantify the extent of hydrogen bonding between the hydroxyl groups of the diol and the carbonyl oxygen of the ester. This is critical for understanding properties like miscibility, solubility, and the formation of aggregates. The radial distribution function (RDF) is a common analytical tool from MD simulations that reveals the probability of finding one molecule at a certain distance from another.

Table 3: Hypothetical Average Interaction Energies from MD Simulation This table shows an example of how MD simulations can quantify the strength of interactions between different molecular pairs in a simulated mixture. The values are illustrative.

| Interacting Pair | Environment | Average Electrostatic Energy (kcal/mol) | Average van der Waals Energy (kcal/mol) |

|---|---|---|---|

| Diol - Diol | Water | -4.5 | -2.1 |

| Ester - Ester | Water | -1.2 | -3.5 |

| Diol - Ester | Water | -3.8 | -2.8 |

Flexible molecules like 3-methylpent-2-ene-1,5-diol acetate can adopt a multitude of different three-dimensional shapes, or conformations, through rotation around their single bonds. mdpi.com The collection of all possible conformations and their relative energies is known as the conformational landscape. MD simulations can effectively explore this landscape, identifying the most stable (lowest energy) conformers and the pathways for transitioning between them. researchgate.net

The parent diol, 3-methylpent-2-ene-1,5-diol, can exist as E/Z isomers due to the substitution pattern around the carbon-carbon double bond. Computational analysis can determine the relative stability of these isomers and how the conformational preferences of the side chains—the hydroxymethyl and 2-hydroxyethyl groups—are affected by acetylation. Understanding these preferences is key to linking the molecule's structure to its macroscopic properties.

Computational Approaches to Regio- and Stereoselectivity in Diol and Ester Synthesis

In organic synthesis, achieving high selectivity—the preferential formation of one product isomer over others—is a primary goal. Computational chemistry has become a powerful predictive tool for understanding and controlling both regioselectivity (which position on a molecule reacts) and stereoselectivity (the spatial arrangement of the product). rsc.org

For the synthesis of a monoacetate ester from 3-methylpent-2-ene-1,5-diol, the key question of regioselectivity is which of the two primary hydroxyl groups (at positions C1 and C5) is more reactive. This can be addressed computationally by modeling the acetylation reaction at both sites. By calculating the activation energies (the energy of the transition state) for both reaction pathways using methods like DFT, chemists can predict which position will be acylated faster. The pathway with the lower activation energy barrier will be kinetically favored, leading to the major product. This predictive capability allows for the rational design of catalysts and reaction conditions to enhance the yield of the desired isomer.

Table 4: Illustrative Calculated Activation Barriers for Regioselective Acetylation This table demonstrates how computational chemistry can be used to predict the outcome of a reaction by comparing the energy barriers for competing pathways. The values are hypothetical.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A | Acetylation at C1 hydroxyl group | 12.5 | Major Product |

Applications of 3 Methylpent 2 Ene 1,5 Diol Acetate Esters in Advanced Organic Synthesis

Building Blocks for Complex Natural Products and Analogues

The structural motif of 3-methylpent-2-ene-1,5-diol (B13737397) and its derivatives is found in a variety of natural products, making its acetate (B1210297) esters valuable precursors in their total synthesis. The strategic placement of functional groups allows for controlled and stereoselective introduction of key structural elements.

Chiral Pool Synthesis Utilizing Diol Scaffolds

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. While direct examples utilizing 3-methylpent-2-ene-1,5-diol diacetate from the chiral pool are not extensively documented, the diol itself can be obtained in enantiomerically enriched forms, rendering its derivatives, including the diacetate, valuable as chiral building blocks. mdpi.comnih.gov The C5 isoprenoid unit is a fundamental component of terpenes and terpenoids. nih.gov Lipase-mediated resolution of similar diol structures has been successfully employed to separate enantiomers, a technique that could be applied to 3-methylpent-2-ene-1,5-diol to access its enantiopure forms for use in the synthesis of complex terpenes. mdpi.comresearchgate.net

The general approach involves the enzymatic acylation or hydrolysis of the diol, yielding enantiomerically enriched monoacetate and the unreacted diol. These can then be further elaborated into target terpenoid structures. The diacetate can serve as a protected form of the diol or as a reactive intermediate in subsequent transformations.

Table 1: Representative Terpenoids Accessible from Chiral Isoprenoid Building Blocks

| Terpenoid Class | Example | Potential Synthetic Connection to 3-Methylpent-2-ene-1,5-diol Scaffold |

| Monoterpenes | Menthol | The C5 backbone of the diol can be a key fragment for the construction of the p-menthane (B155814) skeleton. |

| Sesquiterpenes | Bisabolol | The functionalized isoprene (B109036) unit can be incorporated into the synthesis of the bisabolane (B3257923) framework. |

| Diterpenes | Taxol (Paclitaxel) | Complex diterpenes often require the assembly of multiple isoprenoid units, where chiral C5 synthons are crucial. |

Derivatization for Macrocyclic and Heterocyclic Compound Synthesis

The diacetate of 3-methylpent-2-ene-1,5-diol is a versatile precursor for the synthesis of macrocyclic and heterocyclic compounds. The two acetate groups can be hydrolyzed to reveal the primary alcohols, which can then be further functionalized to introduce long chains suitable for macrocyclization via techniques like ring-closing metathesis (RCM). nih.govnih.govresearchgate.netresearchgate.netdrughunter.com

For instance, the diol can be etherified or esterified with long-chain unsaturated acids or alcohols. Subsequent RCM of the resulting diene provides access to a variety of macrocyclic lactones or ethers. The double bond within the original 3-methylpent-2-ene-1,5-diol backbone can also participate in RCM reactions or be functionalized post-macrocyclization.

Table 2: Potential Macrocyclization Strategies Using 3-Methylpent-2-ene-1,5-diol Derivatives

| Macrocyclization Strategy | Description | Resulting Macrocycle Type |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction between two terminal alkenes on a linear precursor derived from the diol. | Macrocyclic ethers, lactones, or carbocycles. |

| Macrolactonization | Intramolecular esterification of a hydroxy acid derived from the diol. | Macrolactones. |

| Macrolactamization | Intramolecular amidation of an amino acid derived from the diol. | Macrolactams. |

Furthermore, the diol or its acetate can be transformed into precursors for heterocyclic synthesis. For example, conversion of the diol to a dimesylate or ditosylate allows for nucleophilic substitution with heteroatom nucleophiles to form nitrogen- or sulfur-containing heterocycles.

Precursors in Polymer Chemistry and Material Science

Unsaturated diols and their esters are important monomers in polymer chemistry. The presence of both a double bond and two ester functionalities in 3-methylpent-2-ene-1,5-diol diacetate makes it a valuable precursor for a range of polymeric materials.

Monomers for Specialty Polymers and Copolymers

3-Methylpent-2-ene-1,5-diol diacetate can be hydrolyzed to the corresponding diol, which can then be used as a monomer in polycondensation reactions with dicarboxylic acids to form unsaturated polyesters. researchgate.netlibretexts.orgresearchgate.net The double bond in the polymer backbone provides a site for subsequent cross-linking or functionalization, leading to thermosetting resins or materials with tailored properties.

Similarly, the diol can react with diisocyanates to produce polyurethanes. google.com The methyl group and the double bond in the diol structure can impart specific properties to the resulting polyurethane, such as altered thermal stability, solubility, and mechanical strength.

Table 3: Potential Polymers Derived from 3-Methylpent-2-ene-1,5-diol

| Polymer Type | Comonomers | Key Features |

| Unsaturated Polyester | Dicarboxylic acids (e.g., phthalic anhydride (B1165640), maleic anhydride) | Cross-linkable via the double bond; used in composites and coatings. |

| Polyurethane | Diisocyanates (e.g., MDI, TDI) | Tunable mechanical properties; used in foams, elastomers, and coatings. |

Role in the Formation of Advanced Organic Materials

The diacrylate derivative of 3-methylpent-2-ene-1,5-diol, which can be synthesized from the diol, is a potential monomer for UV-curable resins. Photopolymerization of such diacrylates leads to the rapid formation of cross-linked networks, which are used in coatings, adhesives, and 3D printing. The structure of the diol component influences the properties of the cured material, such as hardness, flexibility, and adhesion.

Furthermore, the ability to functionalize the double bond in polymers derived from 3-methylpent-2-ene-1,5-diol opens up possibilities for creating advanced materials. For example, the double bond could be used for grafting other polymer chains or for attaching specific functional molecules, leading to materials with tailored optical, electronic, or biological properties.

Transformations and Functional Group Interconversions

The acetate esters of 3-methylpent-2-ene-1,5-diol can undergo a variety of chemical transformations, allowing for the interconversion of functional groups and the creation of new synthetic intermediates. The presence of both allylic acetate and a trisubstituted double bond provides multiple sites for selective reactions.

Selective hydrolysis of the diacetate can yield the monoacetate, providing a means to differentiate the two hydroxyl groups for further selective transformations.

The double bond can be subjected to a range of reactions, including epoxidation, dihydroxylation, and hydroformylation. nih.gov Epoxidation of the double bond would yield an epoxy diacetate, a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce new functional groups with stereocontrol. chemsrc.com

Palladium-catalyzed reactions are also a powerful tool for the functionalization of allylic acetates. nih.govnih.gov The allylic acetate moiety in the monoacetate of 3-methylpent-2-ene-1,5-diol could potentially undergo allylic substitution reactions, allowing for the introduction of a wide range of carbon and heteroatom nucleophiles.

Table 4: Key Functional Group Interconversions of 3-Methylpent-2-ene-1,5-diol Derivatives

| Reaction Type | Reagents and Conditions | Product Type |

| Epoxidation | m-CPBA, MTO/H₂O₂ | Epoxy diol/diacetate |

| Dihydroxylation | OsO₄, NMO | Tetraol derivative |

| Hydroformylation | CO, H₂, Rh catalyst | Aldehyde-containing diol/diacetate |

| Palladium-Catalyzed Allylic Substitution | Pd(0) catalyst, Nucleophile | Allylic functionalized product |

These transformations highlight the synthetic utility of 3-methylpent-2-ene-1,5-diol acetate esters as versatile intermediates in the construction of a wide array of complex organic molecules.

Reactions at the Hydroxyl and Ester Functionalities

The hydroxyl and ester groups in 3-methylpent-2-ene-1,5-diol acetate esters offer numerous possibilities for synthetic manipulation, including protection, transformation, and hydrolysis. The selective reaction of one functional group in the presence of the other is a key strategy in multi-step syntheses.

Selective Protection and Transformation of the Hydroxyl Group:

In the case of monoacetate esters of 3-methylpent-2-ene-1,5-diol, the remaining free hydroxyl group can be selectively protected or transformed. This allows for the sequential modification of the molecule. For instance, the hydroxyl group can be converted to other functional groups, such as aldehydes or carboxylic acids, through oxidation. The choice of oxidizing agent is crucial to avoid unwanted reactions with the alkene moiety. Mild oxidizing agents are typically employed for this purpose.

| Reactant | Reagent/Catalyst | Product | Reaction Type |

| 3-Methylpent-2-ene-1,5-diol monoacetate | PCC or DMP | (Acetoxymethyl)-3-methylpent-2-enal | Oxidation |

| 3-Methylpent-2-ene-1,5-diol monoacetate | TBDMSCl, Imidazole | 5-(tert-Butyldimethylsilyloxy)-3-methylpent-2-en-1-yl acetate | Silylation (Protection) |

| 3-Methylpent-2-ene-1,5-diol monoacetate | Acetic Anhydride, Pyridine | 3-Methylpent-2-ene-1,5-diol diacetate | Acetylation |